molecular formula Na2S B8016389 Sodium Sulfide

Sodium Sulfide

Cat. No.: B8016389
M. Wt: 78.05 g/mol
InChI Key: GRVFOGOEDUUMBP-UHFFFAOYSA-N
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Description

Sodium Sulfide is an inorganic chemical compound with the formula Na₂S. It is commonly found in its hydrated form, Na₂S·9H₂O. This compound is a colorless solid in its pure form, but technical grades can appear yellow to brick red due to the presence of polysulfides. It is highly soluble in water, forming strongly alkaline solutions. When exposed to moisture, sodium sulphide hydrates to form sodium hydrosulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions

In the laboratory, sodium sulphide can be prepared by the reduction of sulfur with sodium in anhydrous ammonia or by using sodium in dry tetrahydrofuran (THF) with a catalytic amount of naphthalene .

Industrial Production Methods

Industrially, sodium sulphide is produced by the carbothermic reduction of sodium sulfate, often using coal as the reducing agent. The reaction is as follows:

Na2SO4+2CNa2S+2CO2\text{Na}_2\text{SO}_4 + 2\text{C} \rightarrow \text{Na}_2\text{S} + 2\text{CO}_2 Na2​SO4​+2C→Na2​S+2CO2​

Chemical Reactions Analysis

Types of Reactions

Sodium Sulfide undergoes several types of chemical reactions, including:

    this compound can be easily oxidized to form sodium carbonate and sulfur dioxide when heated:

    Oxidation: 2Na2S+3O2+2CO22Na2CO3+2SO22\text{Na}_2\text{S} + 3\text{O}_2 + 2\text{CO}_2 \rightarrow 2\text{Na}_2\text{CO}_3 + 2\text{SO}_2 2Na2​S+3O2​+2CO2​→2Na2​CO3​+2SO2​

    It reacts with sulfur to form polysulfides:

    Substitution: 2Na2S+S82Na2S52\text{Na}_2\text{S} + \text{S}_8 \rightarrow 2\text{Na}_2\text{S}_5 2Na2​S+S8​→2Na2​S5​

Common Reagents and Conditions

This compound reacts with water to form its corresponding ions:

Na2S+H2O2Na++HS+OH\text{Na}_2\text{S} + \text{H}_2\text{O} \rightarrow 2\text{Na}^+ + \text{HS}^- + \text{OH}^- Na2​S+H2​O→2Na++HS−+OH−

Major Products Formed

The major products formed from these reactions include sodium carbonate, sulfur dioxide, and polysulfides .

Scientific Research Applications

Sodium Sulfide has a wide range of applications in scientific research and industry:

Mechanism of Action

Sodium Sulfide releases hydrogen sulfide (H₂S) when in contact with moist air. H₂S is an endogenous gaseous transmitter that exhibits anti-inflammatory and antiapoptotic properties. The sulfide ion in sodium sulphide can incorporate a proton into the salt by protonation, forming sodium hydrosulfide (SH⁻). This basic character allows sodium sulphide to absorb two protons .

Comparison with Similar Compounds

Similar Compounds

  • Sodium oxide (Na₂O)
  • Sodium selenide (Na₂Se)
  • Sodium telluride (Na₂Te)
  • Sodium polonide (Na₂Po)
  • Lithium sulphide (Li₂S)
  • Potassium sulphide (K₂S)
  • Rubidium sulphide (Rb₂S)
  • Caesium sulphide (Cs₂S)

Uniqueness

Sodium Sulfide is unique due to its strong alkaline nature and its ability to form polysulfides. It is also highly reactive with water, forming strongly alkaline solutions and releasing hydrogen sulfide gas .

Properties

IUPAC Name

disodium;sulfide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/2Na.S/q2*+1;-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
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InChI Key

GRVFOGOEDUUMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
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Canonical SMILES

[Na+].[Na+].[S-2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
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Molecular Formula

Na2S
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Record name SODIUM SULFIDE, ANHYDROUS
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Record name sodium monosulfide
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DSSTOX Substance ID

DTXSID0029636
Record name Disodium sulfide
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Molecular Weight

78.05 g/mol
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Physical Description

Sodium sulfide, anhydrous is a yellow to brick red crystalline mass or fused solid with an odor of rotten eggs. If exposed to moist air it is liable to spontaneous heating and may cause ignition of nearby combustible material. It absorbs moisture from the air., White to yellow crystals; Llight tan, yellow, or brick-red lumps or flakes; Deliquescent; [CHEMINFO] Crystals with odor of rotten eggs; [MSDSonline], WHITE-TO-YELLOW HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

Very high (USCG, 1999)
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
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Solubility

Slightly soluble in alcohol; insoluble in ether., Solubility in water (g/100 g water): 8.1 (-9.0 °C); 12.4 (0 °C); 18.6 (20 °C); 29.0 (40 °C); 35.7 (48 °C); 39.0 (50 °C).
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1483
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Density

1.856 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.856 @ 14 °C/4 °C, 1.86 g/cm³
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1483
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Mechanism of Action

The iv admin of Na2S at doses comparable to those absorbed during balneotherapy causes a significant reduction of bile flow in the anesthetized rat. The effect, different from that caused by acetylcholine, is completely inhibited and reverted by papaverine and not by atropine. Na2S possesses myotropic properties and the reduction of bile flow may be due to a spasmodic effect on the smooth muscle of biliary canaliculi.
Details Sava G et al; Riv Farmacol Ter 11 (1): 15-20 (1980)
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Color/Form

CLEAR CRYSTALS; YELLOW OR BRICK-RED LUMPS OR FLAKES, CUBIC CRYSTALS OR GRANULES, AMORPHOUS, YELLOW-PINK OR WHITE CRYSTALS, Yellow or brick-red lumps or flakes or deliquescent crystals., White to pink, crystalline solid.

CAS No.

1313-82-2
Record name SODIUM SULFIDE, ANHYDROUS
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Melting Point

1180 °C (IN VACUO)
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1483
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Synthesis routes and methods I

Procedure details

This slight excess of sodium hydroxide will tend to preclude the formation of sodium bisulfide and sodium bicarbonate. Alternatively, if no excess is present, then theoretically sodium bisulfide and sodium bicarbonate could be produced along with sodium sulfide and sodium carbonate.
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Synthesis routes and methods II

Procedure details

A 20 weight percent aqueous solution of sodium sulfide was prepared by dissolving sodium sulfide (116 grams, 1.48 moles) in the form of hydrated flakes (193 grams, 60%) into 385 grams of water in a 5-liter round-bottomed flask. This solution was then cooled by means of an ice-water bath and converted to an aqueous solution of sodium hydrosulfide (NaSH) by saturating it with an excess of hydrogen sulfide by adding hydrogen sulfide with stirring until no more was absorbed. A dropping funnel was charged with octanoyl chloride (241 grams, 1.48 moles). With the temperature of the sodium hydrosulfide solution in the 5-liter flask at 9° C. the addition of the octanoyl chloride to the 5-liter flask was begun with stirring of the contents of the 5-liter flask with a mechanical stirrer, immediately after the addition of 1.7 grams of a 10% aqueous solution of methyltrioctylammonium chloride to the 5-liter flask. The addition of the octanoyl chloride was completed over the course of 1.8 hours with a final temperature of 13° C. The content of the 5-liter flask was kept between 8 and 19° C. during the course of the addition. The content of the 5-liter flask was then allowed to reach ambient temperature and stirring was stopped, yielding a clear, slightly viscous, one-phase aqueous solution of sodium thiooctanoate and sodium chloride.
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116 g
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241 g
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Synthesis routes and methods III

Procedure details

A nominal 20 weight percent aqueous solution of sodium sulfide was prepared by dissolving sodium sulfide (ca. 166 grams, 2.12 moles) in the form of hydrated flakes (276 grams, ca. 60%) into 552 grams of water in a 5-liter round-bottomed flask. This solution was then cooled by means of an ice-water bath and converted to an aqueous solution of sodium hydrosulfide (NaSH) by saturating it with an excess of hydrogen sulfide by adding hydrogen sulfide with stirring until no more was absorbed. A dropping funnel was charged with octanoyl chloride (345 grams, 2.12 moles). With the temperature of the sodium hydrosulfide solution in the 5-liter flask at 9.5° C. the addition of the octanoyl chloride to the 5-liter flask was begun with stirring of the contents of the 5-liter flask with a mechanical stirrer. No phase transfer catalyst was added. The addition of the octanoyl chloride was completed over the course of 2 hours with a final temperature of 14° C. The content of the 5-liter flask was kept between 8 and 12° C. during the course of the addition. A pH measurement, using pH paper, revealed that the solution was alkaline. Additional octanoyl chloride was added dropwise (totaling 15 additional grams) to the stirred solution until a neutral pH reading was obtained. The content of the 5-liter flask was then allowed to reach ambient temperature and stirring was stopped, yielding a clear, slightly viscous, one-phase aqueous solution of sodium thiooctanoate and sodium chloride.
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166 g
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345 g
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Synthesis routes and methods IV

Procedure details

A 20 weight percent aqueous solution of sodium sulfide was prepared by dissolving sodium sulfide (ca. 428 grams, 5.49 moles) in the form of hydrated flakes (714 grams, ca. 60%) into 1430 grams of water in a 5-liter round-bottomed flask. This solution was then cooled by means of an ice-water bath and converted to an aqueous solution of sodium hydrosulfide by saturating it with an excess of hydrogen sulfide by adding hydrogen sulfide with stirring until no more was absorbed. A portion (163 grams, 0.77 mole) of this sodium hydrosulfide solution was removed. A dropping funnel was charged with octanoyl chloride (794 grams, 4.88 moles). With the temperature of the sodium hydrosulfide solution in the 5-liter flask at 9° C., the addition of the octanoyl chloride to the 5-liter flask was begun with stirring of the contents of the 5-liter flask with a mechanical stirrer. No phase transfer catalyst was added. The addition of the octanoyl chloride was completed over the course of 6.3 hours with a final temperature of 10° C. The contents of the 5-liter flask was kept between 8 and 10° C. during the course of the addition. At this point, a pH measurement, using pH paper, revealed that the solution was alkaline. Additional octanoyl chloride was added dropwise (totaling 15 additional grams) to the stirred solution until a neutral pH reading was obtained. The contents of the 5-liter flask was then allowed to reach ambient temperature and stirring was stopped, yielding a clear, slightly viscous, one-phase aqueous solution of sodium thiooctanoate and sodium chloride.
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428 g
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163 g
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794 g
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Synthesis routes and methods V

Procedure details

A 20 weight percent aqueous solution of sodium sulfide was prepared by dissolving sodium sulfide (39 grams, 0.5 moles) in the form of hydrated flakes (65 grams, 60%) into 130 grams of water in a 1-liter round-bottomed flask. This solution was then converted to an aqueous solution of sodium hydrosulfide (NaSH) by saturating it with an excess of hydrogen sulfide by adding hydrogen sulfide with stirring until no more was absorbed. A dropping funnel was charged with octanoyl chloride (81.3 grams, 0.5 moles). The temperature of the sodium hydrosulfide solution in the 1-liter flask measured 29.7° C. The addition of the octanoyl chloride to the 1-liter flask was begun with stirring of the contents of the 1-liter flask with a mechanical stirrer, immediately after the addition of 1 gram of a concentrated aqueous solution of methyltrioctylammonium chloride to the 1-liter flask. Hydrogen sulfide was liberated during the addition of the octanoyl chloride. After the completion of the addition of the octanoyl chloride, the contents of the 1-liter flask were cooled to ambient temperature and stirring was stopped, yielding a clear, slightly viscous, one-phase aqueous solution of sodium thiooctanoate and sodium chloride.
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1 g
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